Superior In Vivo Antitumor Efficacy of Platinum Complexes Containing 1-(Aminomethyl)cyclohexan-1-amine Compared to 1,2-Diaminocyclohexane and Ethylenediamine
In a direct head-to-head comparison of platinum(II) tellurate complexes, the complex incorporating 1,1-bis(aminomethyl)cyclohexane (AMCH, a common synonym for the target compound) produced a %T/C (treated/control) ratio ranging from 147 to 288 in a murine leukemia in vivo model. By contrast, complexes containing cis-1,2-diaminocyclohexane (cis-DACH), ethylenediamine (en), or cyclopentylamine (cpa) were completely inactive in the same assay system . This quantitative difference demonstrates that the geminal arrangement of the two primary amine groups in AMCH enables a chelation geometry and resultant platinum complex that is biologically active, whereas the vicinal diamine geometry of DACH—despite its established utility in other platinum drug platforms—fails to confer activity in this specific tellurate series.
| Evidence Dimension | In vivo antitumor activity (%T/C ratio against i.p. murine leukemia) |
|---|---|
| Target Compound Data | %T/C = 147 to 288 (Pt(II)-AMCH tellurate complex) |
| Comparator Or Baseline | cis-DACH (cis-1,2-diaminocyclohexane): inactive; ethylenediamine (en): inactive; cyclopentylamine (cpa): inactive |
| Quantified Difference | Target complex shows 147-288% T/C vs. baseline inactive for comparators |
| Conditions | Intraperitoneal murine leukemia model; optimal doses administered i.p. on days 1, 5, and 9 |
Why This Matters
For procurement in anticancer coordination chemistry research, this evidence justifies selecting the 1,1-geminal diamine scaffold over the more common 1,2-diamine scaffold when exploring platinum-tellurate or related coordination architectures.
- [1] Khokhar, A. R., et al. (1994). Synthesis, characterization, and antitumor activity of amine platinum(II) and (IV) tellurate complexes. Journal of Inorganic Biochemistry, 53(4), 295-301. DOI: 10.1016/0162-0134(94)85116-6 View Source
